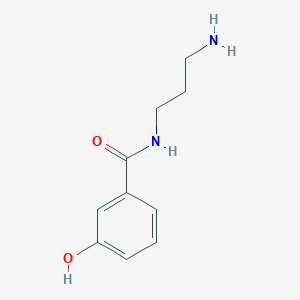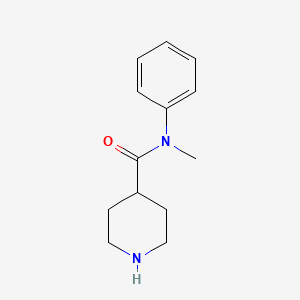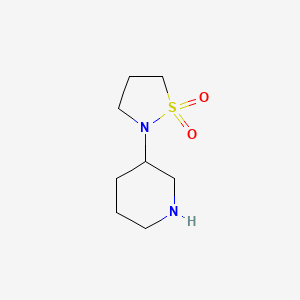
N-(3-aminopropyl)-3-hydroxybenzamide
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the determination of the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
1. Antimicrobial Properties
N-(3-aminopropyl)-3-hydroxybenzamide derivatives have been explored for their antimicrobial properties. A study synthesized new 2-amino-N-hydroxybenzamide derivatives and found some to exhibit antibacterial and antifungal activities, comparable to standard drugs (Mahesh et al., 2015).
2. Cancer Treatment Potential
The compound has shown potential in cancer treatment. A study discovered a derivative, AZD4877, as a kinesin spindle protein inhibitor with properties suitable for clinical development in cancer therapy. The compound demonstrated the ability to arrest cells in mitosis, leading to cellular death (Theoclitou et al., 2011).
3. Electrochemical Oxidation and Antioxidant Activity
Research on amino-substituted benzamide derivatives, including this compound, has focused on their electrochemical oxidation mechanisms. These mechanisms are crucial for understanding the antioxidant activity of these compounds. The study found that these compounds act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
4. Structural Analysis for Drug Design
The molecular structure of this compound derivatives is important in drug design. A study conducted X-ray diffraction and DFT calculations on these compounds, finding that crystal packing and dimerization have significant impacts on the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings. This information is vital for understanding the compound's interactions and potential pharmaceutical applications (Karabulut et al., 2014).
5. Role in DNA Repair
There's research indicating the role of this compound in DNA repair processes. One study found that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, affects DNA break frequencies in cells damaged by methyl methane sulfonate. This suggests a complex relationship between the compound and cellular DNA repair mechanisms (Cleaver et al., 1985).
6. Inhibition of Histone Deacetylases
This compound derivatives have been studied as inhibitors of histone deacetylases, important in cancer therapy. Several compounds in this class showed potent inhibition of histone deacetylases and cytotoxicity against various cancer cell lines, highlighting their potential as antitumor agents (Doan Thanh Hieu et al., 2018).
Mécanisme D'action
Target of Action
N-(3-aminopropyl)-3-hydroxybenzamide is a complex compound with potential interactions with various targets. It’s worth noting that compounds with similar structures, such as N-(3-aminopropyl)-2-nitrobenzenamine, have been found to interact with histone acetyltransferase KAT2B .
Mode of Action
These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to transcriptional activation and histone acetylation . These pathways play crucial roles in gene expression and cellular function.
Pharmacokinetics
The compound’s bioavailability, half-life, and route of elimination would be critical factors influencing its pharmacokinetic profile .
Result of Action
Based on its potential targets and mode of action, it could potentially influence gene expression and cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . These factors could affect the compound’s solubility, stability, and interactions with its targets.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-aminopropyl)-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-5-2-6-12-10(14)8-3-1-4-9(13)7-8/h1,3-4,7,13H,2,5-6,11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKLMNIHFOCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016770-44-7 | |
| Record name | N-(3-aminopropyl)-3-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)




![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)

![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)
